molecular formula C24H21N3O5S2 B2771188 Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1252919-66-6

Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2771188
CAS No.: 1252919-66-6
M. Wt: 495.57
InChI Key: YWEUZTFWLSADTL-UHFFFAOYSA-N
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Description

Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a synthetic compound featuring a thieno[3,2-d]pyrimidin-4-one core linked to a methyl benzoate group via a sulfanyl-acetyl amino bridge. Its structure includes a 3-methoxybenzyl substituent at position 3 of the pyrimidinone ring, which may influence lipophilicity and receptor binding.

Properties

IUPAC Name

methyl 2-[[2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-31-16-7-5-6-15(12-16)13-27-22(29)21-19(10-11-33-21)26-24(27)34-14-20(28)25-18-9-4-3-8-17(18)23(30)32-2/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEUZTFWLSADTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

Property Value
Molecular FormulaC22H24N2O4S
Molecular Weight396.50 g/mol
IUPAC NameThis compound

The compound's mechanism of action primarily involves the inhibition of specific enzymes and modulation of biological pathways associated with tumor growth. It has been suggested that compounds with similar structures may inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors, which contributes to the acidic microenvironment facilitating tumor invasion and metastasis .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study focusing on related compounds demonstrated high binding affinity to CAIX, suggesting that structural modifications could enhance the efficacy of these compounds against cancer cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various carbonic anhydrase isozymes. The binding affinities were measured using fluorescent thermal shift assays, revealing significant selectivity towards CAIX compared to other isozymes. For instance, a related compound exhibited a dissociation constant (Kd) of 0.12 nM for CAIX, indicating strong potential for therapeutic applications in oncology .

Case Studies and Research Findings

  • Study on Carbonic Anhydrase Inhibition :
    • A series of methyl sulfamoyl benzoates were synthesized and tested for their binding affinities to human carbonic anhydrase isozymes.
    • The results indicated that modifications in the substituents significantly affected the binding affinity and selectivity towards CAIX .
  • Antitumor Activity Assessment :
    • In vitro studies demonstrated that compounds similar to this compound could induce apoptosis in cancer cell lines.
    • The mechanism was linked to the downregulation of CAIX expression and subsequent alteration in pH levels within the tumor microenvironment .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfonylurea herbicides, such as methyl benzoate esters and heterocyclic cores. Key comparisons include:

Sulfonylurea Herbicides from the Triazine Class

Metsulfuron Methyl Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate. Key Differences: Replaces the thienopyrimidinone core with a 1,3,5-triazine ring. Activity: Targets ALS in plants, with high potency (ED50 ~ 2–5 g/ha) .

Triflusulfuron Methyl Structure: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate. Key Differences: Incorporates a trifluoroethoxy group and dimethylamino substitution on the triazine ring. Activity: Enhanced lipid solubility due to fluorine, improving foliar absorption .

Ethametsulfuron Methyl Structure: Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate. Key Differences: Ethoxy and methylamino groups on the triazine ring. Activity: Selective herbicidal action in oilseed crops .

Thienopyrimidinone Derivatives

The target compound’s thienopyrimidinone core distinguishes it from triazine-based sulfonylureas. Molecular docking studies using tools like AutoDock4 suggest that rigid heterocyclic systems (e.g., thienopyrimidinone) can exploit receptor flexibility more effectively than triazines, leading to stronger inhibition .

Research Findings

  • Binding Efficiency: Docking simulations (AutoDock4) suggest the thienopyrimidinone core improves hydrophobic interactions with ALS’s valine/pyruvate binding site, yielding a 1.5-fold higher predicted affinity than metsulfuron-methyl .
  • Selectivity: The 3-methoxybenzyl group may reduce non-target effects compared to triflusulfuron methyl’s trifluoroethoxy group, which persists in soil .
  • Limitations : High molecular weight and lipophilicity likely reduce aqueous solubility, necessitating formulation adjuvants for field use.

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